

## EBOV-GP Conformational Changes During Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ebov-GP-IN-1 |           |
| Cat. No.:            | B14762193    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide details the critical conformational changes the Ebola virus glycoprotein (EBOV-GP) undergoes during viral entry. It covers the sequential molecular events, from initial cell attachment to membrane fusion, and provides insights into the experimental methodologies used to elucidate this pathway.

## The EBOV Glycoprotein (GP) Architecture

The sole protein on the surface of the Ebola virion is the glycoprotein (GP), a class I viral fusion protein.[1] It is synthesized as a single precursor polypeptide (GP0) that assembles into trimers. In the Golgi apparatus, GP0 is cleaved by the host protease furin into two disulfide-linked subunits: the surface subunit GP1 and the transmembrane subunit GP2.[2] This mature GP trimer (GP1-GP2) is responsible for both binding to host cells and fusing the viral and host membranes.[3]

- GP1 Subunit: Mediates attachment to the host cell. It is heavily glycosylated and consists of a base, a head, and a prominent "glycan cap" and mucin-like domain (MLD).[3] In the prefusion state, the glycan cap and MLD sterically shield the conserved receptor-binding site (RBS) from the host immune system.[3]
- GP2 Subunit: Anchors the GP complex in the viral membrane and mediates fusion. It contains a key hydrophobic internal fusion loop, which is essential for insertion into the host



cell membrane, and two heptad repeat regions (HR1 and HR2).[3] In the prefusion conformation, the fusion loop is sequestered within the GP trimer.[1]

# The Viral Entry Pathway: A Cascade of Conformational Changes

EBOV enters host cells through a multi-step process involving macropinocytosis and endosomal trafficking. Each step is accompanied by precise conformational changes in the GP trimer, sequentially priming it for membrane fusion.

## **Step 1: Attachment and Internalization**

EBOV initiates contact with the host cell by binding to various attachment factors, such as C-type lectins, via the heavily glycosylated GP1 subunit.[1] This initial, low-affinity interaction facilitates the virus's accumulation on the cell surface. Following attachment, the virus is internalized into large vesicles through macropinocytosis.[4]

## **Step 2: Endosomal Trafficking and Proteolytic Priming**

Once inside the cell, the virion is trafficked through the endosomal network to late endosomes and lysosomes. The acidic environment of these compartments (pH ~5.5-6.0) is crucial for activating host cysteine proteases, primarily Cathepsin L (CatL) and Cathepsin B (CatB).[4][5] These proteases cleave off the glycan cap and mucin-like domain from GP1.[3][5] This proteolytic "priming" is a critical conformational step that removes the protective outer layer of GP1, exposing the previously hidden receptor-binding site (RBS).[1][6] The resulting cleaved GP (GPcl) consists of a ~19 kDa GP1 fragment disulfide-bonded to GP2.[3][5]

## **Step 3: Receptor Binding in the Late Endosome**

The exposed RBS on GPcl binds to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein, which is located in the membrane of late endosomes and lysosomes.[1][7] NPC1 is a multi-transmembrane protein involved in cholesterol transport, and its second luminal domain (domain C) directly engages the hydrophobic trough of the GPcl RBS.[1][8] This binding event is the central trigger for the final, irreversible fusogenic conformational changes in GP2.[7]

### **Step 4: The Fusogenic Transition of GP2**



NPC1 binding induces a dramatic and irreversible structural rearrangement in the GP2 subunit:

- Fusion Loop Insertion: The internal fusion loop is released from its sequestered position and inserts into the host endosomal membrane.[1] This creates a "pre-hairpin" intermediate state where GP2 bridges the viral and host membranes.
- Six-Helix Bundle Formation: The GP2 molecule then collapses on itself. The HR1 regions form a central trimeric coiled-coil, and the HR2 regions pack into the grooves of this central core, forming a highly stable, six-helix bundle (6HB).[3] This folding process pulls the viral and host membranes into close proximity.
- Membrane Fusion: The formation of the 6HB provides the energy required to overcome the
  repulsive forces between the two lipid bilayers, leading to the merger of the viral and
  endosomal membranes. This process creates a fusion pore, allowing the viral
  ribonucleoprotein complex to be released into the cytoplasm to initiate replication.

## **Quantitative Data on EBOV-GP Mediated Entry**

The following tables summarize key quantitative parameters associated with the EBOV entry process.



| Parameter                     | Value                                                                                                                                                                                      | Method                                                                                                         | Notes                                                                                                                                                                                           |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GPcl-NPC1 Binding<br>Affinity | There are conflicting reports on the binding affinity, which may reflect differences in experimental conditions (e.g., use of soluble domains vs. full-length proteins, different assays). |                                                                                                                |                                                                                                                                                                                                 |
| EC <sub>50</sub> ≈ 0.5 nM[9]  | ELISA                                                                                                                                                                                      | Suggests a high-<br>avidity interaction<br>between multimeric<br>GPcI on viral particles<br>and NPC1 domain C. |                                                                                                                                                                                                 |
| Ko ≈ 100 μM[3]                | Crystal Structure<br>Analysis                                                                                                                                                              | Suggests a relatively weak intrinsic binding affinity between soluble, monomeric protein domains.              |                                                                                                                                                                                                 |
| pH Optimum for<br>Fusion      | ~5.7[10]                                                                                                                                                                                   | Cell-Cell Fusion Assay                                                                                         | While fusion can occur at neutral pH once GP is cleaved, the process is most efficient at a mildly acidic pH. This pH is optimal for the activity of cathepsins required for GP priming.[4][10] |
| GP Cleavage<br>Products       | Western Blot / SDS-<br>PAGE                                                                                                                                                                | The molecular weight of GP1 is reduced significantly upon cathepsin cleavage.                                  |                                                                                                                                                                                                 |
| Intact GP1                    | ~130-150 kDa[3]                                                                                                                                                                            |                                                                                                                |                                                                                                                                                                                                 |



Cleaved GP1 (GPcl)

~18-19 kDa[3][5]

## **Key Experimental Protocols**

The mechanisms of EBOV-GP conformational changes have been elucidated through a combination of structural biology, biophysical, and virological assays.

## Cryo-Electron Microscopy (Cryo-EM) of GP Structure

Cryo-EM is used to determine the high-resolution three-dimensional structure of the GP trimer in its different conformational states (e.g., prefusion, antibody-bound, or NPC1-bound).

#### Methodology:

- Sample Preparation: Purified, soluble EBOV GP trimers (or virus-like particles) are applied to a carbon grid.
- Vitrification: The grid is plunge-frozen in liquid ethane, trapping the GP particles in a thin layer of non-crystalline (vitreous) ice. This preserves the native structure of the protein.
- Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple GP particles in different orientations, are collected.
- Image Processing: Individual particle images are computationally extracted from the micrographs.
- 2D Classification: The particles are sorted into classes based on their orientation to generate high-quality 2D averages.
- 3D Reconstruction: The 2D class averages are used to reconstruct an initial 3D model of the GP trimer. This model is then refined to high resolution using the raw particle images.[11][12]
- Model Building: An atomic model of the protein is built into the final 3D density map.



## Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformational dynamics in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium in the solvent, providing information on solvent accessibility and secondary structure. It can be used to map regions of GP that change conformation upon cleavage or receptor binding.

#### Methodology:

- Deuterium Labeling: The purified GP protein is diluted into a D<sub>2</sub>O-based buffer for a set period (from seconds to hours). During this time, solvent-exposed amide protons exchange for deuterons.
- Quenching: The exchange reaction is stopped by rapidly lowering the pH to ~2.5 and the temperature to 0°C. These conditions dramatically slow the exchange rate, effectively "freezing" the deuterium label in place.[13][14]
- Proteolysis: The quenched protein is immediately passed over an in-line pepsin column.
   Pepsin is active at low pH and digests the GP into small peptides.
- LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid chromatography and analyzed by a mass spectrometer. The mass of each peptide is precisely measured to determine the amount of deuterium incorporated.[13]
- Data Analysis: By comparing the deuterium uptake of peptides from GP in different states
   (e.g., before and after NPC1 binding), regions that undergo conformational changes can be
   identified. A decrease in exchange suggests a region has become more structured or less
   solvent-accessible, while an increase suggests the opposite.[13][15]

## Single-Molecule FRET (smFRET) Imaging

smFRET allows for the real-time observation of conformational changes in individual GP molecules. By labeling two different sites on the GP protein with a donor and acceptor fluorophore pair, changes in the distance between these sites can be monitored as changes in FRET efficiency.



#### Methodology:

- Fluorophore Labeling: Specific sites on the GP molecule are mutated to cysteines, which are then chemically labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.
- Immobilization: Labeled GP trimers (often on the surface of pseudovirions) are immobilized on a glass coverslip for imaging via Total Internal Reflection Fluorescence (TIRF) microscopy. TIRF microscopy excites only the molecules near the coverslip, reducing background noise.[16]
- Data Acquisition: The immobilized molecules are excited by a laser, and the fluorescence emissions from both the donor and acceptor fluorophores are recorded over time using a sensitive camera.
- FRET Analysis: The FRET efficiency (E) is calculated from the intensities of the donor (I\_D) and acceptor (I\_A) fluorophores (E = I\_A / (I\_D + I\_A)). A high FRET efficiency corresponds to a short distance between the fluorophores, while a low FRET efficiency indicates a larger distance.[17]
- Interpretation: By observing how the FRET efficiency of single molecules changes over time or in response to triggers like low pH or the addition of NPC1, the kinetics and dynamics of GP conformational changes can be determined.[4][18]

## **Beta-Lactamase (BlaM) Viral Fusion Assay**

This is a robust, FRET-based assay used to measure the fusion of viral particles with target cells. It reports on the delivery of viral core contents into the cytoplasm, the final step of the entry process.

#### Methodology:

- Virus Preparation: Pseudoviruses are produced that incorporate a fusion protein of Betalactamase (BlaM) and the viral protein Vpr (BlaM-Vpr) into their core. The viral envelope contains the EBOV-GP.
- Target Cell Loading: Target cells are loaded with a fluorescent substrate called CCF2-AM.
   This substrate contains two fluorophores, coumarin and fluorescein, linked by a beta-lactam



ring. Intact CCF2 exhibits FRET, and when excited with UV light, it emits green light.[19]

- Fusion Reaction: The BlaM-Vpr containing pseudoviruses are incubated with the CCF2loaded target cells.
- Signal Detection: If viral fusion occurs, the BlaM-Vpr protein is released into the cytoplasm.
   BlaM cleaves the beta-lactam ring in the CCF2 substrate, disrupting FRET. This cleavage separates the coumarin and fluorescein, causing the emission to shift from green to blue.[6]
   [8][19]
- Quantification: The ratio of blue to green fluorescence is measured using a plate reader or flow cytometry, providing a quantitative readout of the extent of viral fusion.

## **Visualizations of EBOV-GP Entry and Analysis**

The following diagrams illustrate the key pathways and workflows described in this guide.





Click to download full resolution via product page

Caption: The sequential pathway of Ebola virus entry into a host cell.





Click to download full resolution via product page

Caption: Conformational states of EBOV-GP during the entry process.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ebola Viral Glycoprotein Bound to Its Endosomal Receptor Niemann-Pick C1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational changes in the Ebola virus membrane fusion machine induced by pH,
   Ca2+, and receptor binding PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Analysis of Individual Ebola Virus Glycoproteins Reveals Pre-Fusion, Entry-Relevant Conformational Dynamics. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Basis for Increased Activity of Ebola Glycoprotein in the 2013–16 Epidemic -PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Lactamase Assay: Harnessing a FRET Biosensor to Analyse Viral Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Cell-Cell Fusion by Ebola Virus Glycoprotein: Low pH Is Not a Trigger PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-Electron Microscopy Creative Proteomics [creative-proteomics.com]
- 12. Cryo-electron Microscopy Structure of the Native Prototype Foamy Virus Glycoprotein and Virus Architecture | PLOS Pathogens [journals.plos.org]
- 13. Isotope Labeling of Biomolecules: Structural Analysis of Viruses by HDX-MS PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]



- 15. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 16. ecommons.luc.edu [ecommons.luc.edu]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive and specific enzyme-based assay detecting HIV-1 virion fusion in primary T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EBOV-GP Conformational Changes During Viral Entry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14762193#ebov-gp-conformational-changes-during-viral-entry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com